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Compound of Interest

Compound Name:
4-Chloro-2-methoxy-N-

methylaniline

Cat. No.: B1328584 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-Chloro-2-
methoxy-N-methylaniline, a key intermediate in various synthetic applications. Due to the

limited availability of public experimental spectral data for this specific compound, this guide

presents predicted spectral characteristics based on the analysis of structurally similar

compounds. These predictions are intended to serve as a reference for researchers in the field.

Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data are also provided to facilitate empirical studies.

Predicted Spectral Data
The following tables summarize the predicted spectral data for 4-Chloro-2-methoxy-N-
methylaniline. These predictions are derived from the known spectral properties of analogous

compounds, including 4-chloro-N-methylaniline and 4-methoxy-N-methylaniline.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~6.8-7.2 m 3H Aromatic protons

~3.8 s 3H
Methoxy (-OCH₃)

protons

~2.8 s 3H
N-methyl (-NHCH₃)

proton

~4.0 (broad) s 1H Amine (-NH) proton

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment

~150-155 C-OCH₃

~145-150 C-NHCH₃

~120-130 Aromatic CH

~115-125 Aromatic C-Cl

~110-120 Aromatic CH

~100-110 Aromatic CH

~55 -OCH₃

~30 -NHCH₃

Table 3: Predicted IR Spectral Data (KBr Pellet)
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Wavenumber (cm⁻¹) Intensity Assignment

~3400 Medium, Sharp N-H Stretch

~3000-3100 Medium Aromatic C-H Stretch

~2850-2950 Medium Aliphatic C-H Stretch

~1600 Strong Aromatic C=C Stretch

~1500 Strong Aromatic C=C Stretch

~1250 Strong C-O Stretch (Aryl Ether)

~1100 Strong C-N Stretch

~800-850 Strong C-Cl Stretch

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Relative Intensity Assignment

171/173 High
Molecular Ion [M]⁺ / [M+2]⁺

(due to ³⁵Cl/³⁷Cl)

156/158 Medium [M - CH₃]⁺

142 Medium [M - C₂H₅]⁺

128 Medium [M - CH₃ - CO]⁺

111 Medium [M - CH₃ - Cl]⁺

Experimental Protocols
The following are generalized protocols for obtaining the spectral data of organic compounds

like 4-Chloro-2-methoxy-N-methylaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL

of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
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Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds,

relaxation delay of 1-2 seconds.

Process the data with Fourier transformation, phase correction, and baseline correction.

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Typical parameters: pulse angle of 45-90 degrees, longer acquisition time and relaxation

delay may be necessary due to the lower natural abundance and gyromagnetic ratio of

¹³C.

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry

potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous

powder is obtained.

Place a portion of the powder into a pellet press and apply pressure to form a transparent

or translucent pellet.

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment.
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Place the KBr pellet in the sample holder and acquire the sample spectrum.

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe for solids or after separation by gas chromatography

(GC-MS).

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. This method

provides characteristic fragmentation patterns useful for structural elucidation.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectral analysis of an organic

compound.
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Workflow for Spectroscopic Analysis of 4-Chloro-2-methoxy-N-methylaniline
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Workflow for Spectroscopic Analysis.

Disclaimer: The spectral data presented in this guide are predicted values and should be used

for reference purposes only. Experimental verification is recommended for definitive structural

confirmation.
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To cite this document: BenchChem. [Spectral Analysis of 4-Chloro-2-methoxy-N-
methylaniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1328584#4-chloro-2-methoxy-n-methylaniline-
spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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